molecular formula C11H14S2Sn B3046968 Stannane, [2,2'-bithiophen]-5-yltrimethyl- CAS No. 133144-35-1

Stannane, [2,2'-bithiophen]-5-yltrimethyl-

Cat. No.: B3046968
CAS No.: 133144-35-1
M. Wt: 329.1 g/mol
InChI Key: OKUQOQXXYPEEGZ-UHFFFAOYSA-N
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Description

Stannane, [2,2’-bithiophen]-5-yltrimethyl- is an organotin compound that features a tin atom bonded to a [2,2’-bithiophen]-5-yl group and three methyl groups. This compound is part of the broader class of organotin compounds, which are known for their diverse applications in organic synthesis and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stannane, [2,2’-bithiophen]-5-yltrimethyl- typically involves the Stille coupling reaction, a versatile carbon-carbon bond-forming reaction between stannanes and halides or pseudohalides . The reaction conditions often include the use of palladium catalysts and various solvents. For instance, the reaction of trimethyl(5’-octyl-[2,2’-bithiophen]-5-yl)stannane with tetrakis(triphenylphosphine)palladium(0) in toluene at elevated temperatures is a common method .

Industrial Production Methods

Industrial production of this compound may involve large-scale Stille coupling reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Stannane, [2,2’-bithiophen]-5-yltrimethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various organotin derivatives, such as organotin oxides, hydroxides, and substituted stannanes .

Mechanism of Action

The mechanism of action of stannane, [2,2’-bithiophen]-5-yltrimethyl- involves its interaction with various molecular targets and pathways. In organic synthesis, it acts as a nucleophile or electrophile, depending on the reaction conditions. The tin atom can coordinate with other atoms or molecules, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other organotin compounds such as:

  • Trimethyltin chloride
  • Tributyltin hydride
  • Triphenyltin chloride

Uniqueness

Stannane, [2,2’-bithiophen]-5-yltrimethyl- is unique due to its specific structure, which includes the [2,2’-bithiophen]-5-yl group. This structure imparts unique electronic and steric properties, making it particularly useful in certain organic reactions and materials applications .

Properties

IUPAC Name

trimethyl-(5-thiophen-2-ylthiophen-2-yl)stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5S2.3CH3.Sn/c1-3-7(9-5-1)8-4-2-6-10-8;;;;/h1-5H;3*1H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUQOQXXYPEEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)C1=CC=C(S1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14S2Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452795
Record name Stannane, [2,2'-bithiophen]-5-yltrimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133144-35-1
Record name Stannane, [2,2'-bithiophen]-5-yltrimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 3-necked flask equipped with a glass stopper, rubber septum and a nitrogen inlet was added 2,2′-bithiophene (10 g, 60.1 mmol) and anhydrous THF (100 mL). The dark (green) solution was cooled to 0° C. A 2.5 M solution of n-BuLi in hexane (26.4 mL, 66 mmol) was added via syringe. The reaction mixture was then stirred at 25° C. for 1.5 hours. The mixture was cooled to −78° C. and a 1.0 M solution of trimethylstannyl chloride in THF (66 mL, 66 mmol) was added slowly via syringe. The reaction mixture was allowed to warm to 25° C. and was stirred overnight. THF was removed in vacuo and the residue was dissolved in pentane (200 mL). The pentane layer was washed with water (3×200 mL), dried over MgSO4, and the pentane was removed in vacuo to yield a green oil. The oil was purified by vacuum distillation (118-120° C., 0.6 mmHg) to yield 12.5 g (64%) of product MS=330.
Quantity
10 g
Type
reactant
Reaction Step One
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Quantity
100 mL
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solvent
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[Compound]
Name
solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
26.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
66 mL
Type
solvent
Reaction Step Three
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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